Topoisomerase II inhibitor 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

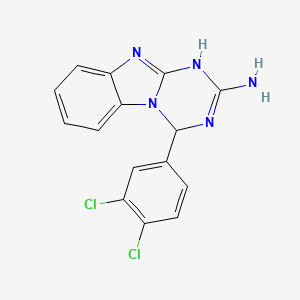

Molecular Formula |

C15H11Cl2N5 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

InChI |

InChI=1S/C15H11Cl2N5/c16-9-6-5-8(7-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) |

InChI Key |

ZDSMMZLZVFAZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Topoisomerase II inhibitor 15 discovery and synthesis

An in-depth technical guide on the discovery and synthesis of Topoisomerase II inhibitor 15, a novel fused imidazotriazine derivative, is presented for researchers, scientists, and drug development professionals. This document details the compound's synthesis, biological activities, and the experimental protocols utilized in its evaluation.

Discovery and Rationale

This compound, also referred to as compound 2g , was developed as part of a study to create novel anticancer agents with improved efficacy against head and neck squamous cell carcinoma (HNSCC), a cancer type often exhibiting resistance to conventional chemotherapeutics like doxorubicin. The design strategy focused on synthesizing a series of fused imidazo[1,2-a][1][2][3]triazin-2-amines. The core idea was to leverage the pharmacophoric features of effective Topoisomerase II inhibitors that are known to intercalate with DNA base pairs. Compound 2g , featuring a 3-bromophenyl substituent, emerged as a highly potent and selective inhibitor from this series.

Synthesis of this compound (Compound 2g)

The synthesis of this compound (4-(3-bromophenyl)-1,4-dihydrobenzo[3][4]imidazo[1,2-a][1][2][3]triazin-2-amine) is achieved through a multi-step process, beginning with the synthesis of an intermediate, 2-guanidinobenzimidazole (compound 3 ), followed by a cyclization reaction with an appropriate aromatic aldehyde.

Synthesis Workflow

Caption: Synthetic pathway for this compound (compound 2g).

Experimental Protocol: Synthesis of 4-(3-bromophenyl)-1,4-dihydrobenzo[3][4]imidazo[1,2-a][1][2][3]triazin-2-amine (2g)

A mixture of 2-guanidinobenzimidazole (1.75 g, 10 mmol) and 3-bromobenzaldehyde (1.85 g, 10 mmol) in absolute ethanol (50 mL) was subjected to reflux for a duration of 8-10 hours. The progress of the reaction was monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled, and the resulting precipitate was collected by filtration. The crude product was then washed with cold ethanol and subsequently recrystallized from an ethanol/DMF solvent mixture to yield the pure compound 2g .

-

Yield: 81%

-

Appearance: White solid

-

Melting Point: 280–282 °C

-

Molecular Formula: C₁₅H₁₁BrN₄

-

Molecular Weight: 340.19 g/mol

Biological Activity

The synthesized compound 2g and its analogues were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and a normal cell line. The most promising compounds were further assessed for their ability to inhibit Topoisomerase II and induce apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Selected Compounds [1][2][5]

| Compound | HNO97 (Head & Neck) | MDA-MB-231 (Breast) | HEPG2 (Liver) | OEC (Normal Oral Epithelial) |

| 2f | 4 ± 1 | 11 ± 1.1 | 13 ± 1.2 | > 50 |

| 2g | 3 ± 1.5 | 10 ± 1.3 | 12 ± 1.4 | > 50 |

| Doxorubicin | 9 ± 1.6 | 8 ± 1.8 | 7 ± 1.5 | 10 ± 1.2 |

Table 2: Topoisomerase II Inhibition [2][5]

| Compound | % Inhibition of Topoisomerase II |

| 2f | 87.86% |

| 2g | 81.37% |

| Doxorubicin | 86.44% |

Experimental Protocols

In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells were seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

Following treatment, the medium was replaced with fresh medium containing MTT solution (20 µL, 5 mg/mL), and the plates were incubated for 4 hours at 37 °C.

-

The formazan crystals formed were dissolved in 100 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ values were calculated from the dose-response curves.

Topoisomerase II Inhibition Assay

The inhibitory effect on human Topoisomerase II was quantified using a commercially available ELISA kit.

-

The assay was performed in 96-well plates pre-coated with the substrate.

-

Nuclear extracts from treated and untreated HNO97 cells were prepared.

-

The extracts were added to the wells along with the reaction buffer and incubated.

-

A primary antibody specific for Topoisomerase II was added, followed by a secondary HRP-conjugated antibody.

-

The colorimetric reaction was initiated by adding the substrate solution, and the absorbance was measured at 450 nm.

-

The percentage of inhibition was calculated relative to the untreated control.

Cell Cycle Analysis

The effect of compound 2g on the cell cycle distribution of HNO97 cells was analyzed by flow cytometry.

-

HNO97 cells were treated with the IC₅₀ concentration of compound 2g for 48 hours.

-

The cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20 °C.

-

The fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

The mixture was incubated for 30 minutes in the dark at room temperature.

-

The DNA content of the cells was analyzed using a flow cytometer.

The results indicated that compound 2g caused cell cycle arrest at both the S and G2-M phases.[1][2][5]

Apoptosis Assay

The induction of apoptosis was determined using an Annexin V-FITC/PI apoptosis detection kit.

-

HNO97 cells were treated with the IC₅₀ concentration of compound 2g for 48 hours.

-

The cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry.

Compound 2g was found to significantly increase the percentage of cells in both early and late apoptosis.[1][2][5]

Signaling Pathway and Mechanism of Action

The apoptotic effect of this compound (2g ) was further investigated by examining its impact on key apoptosis-related proteins in HNO97 cells. The study revealed that treatment with compound 2g led to an upregulation of the pro-apoptotic proteins p53 and BAX, and a downregulation of the anti-apoptotic protein BCL2 and the pro-inflammatory cytokine IL-6. This modulation of protein expression suggests that compound 2g induces apoptosis through the intrinsic mitochondrial pathway.

Apoptosis Induction Pathway

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow

Caption: Overall experimental workflow for the evaluation of this compound.

References

- 1. Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Topoisomerase II Inhibitor 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the novel Topoisomerase II (Topo II) inhibitor, designated as compound 15, also known as ARN-21934. This compound, chemically identified as N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, is a catalytic inhibitor of human Topoisomerase IIα, demonstrating high selectivity over the β isoform. Unlike Topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and can lead to secondary malignancies, this inhibitor blocks the enzyme's function without inducing DNA cleavage, suggesting a potentially safer therapeutic profile.

Quantitative Cytotoxicity Data

The antiproliferative activity of Topoisomerase II inhibitor 15 (ARN-21934) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 12.6[1] |

| G-361 | Melanoma | 8.1[1] |

| MCF7 | Breast Cancer | 15.8[1] |

| HeLa | Cervical Cancer | 38.2[1] |

| A549 | Lung Cancer | 17.1[1] |

| DU-145 | Prostate Cancer | 11.5[1][2] |

Mechanism of Action and Signaling Pathways

This compound acts as a catalytic inhibitor of Topoisomerase IIα.[3] This means it interferes with the enzymatic activity of Topo IIα, which is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting the catalytic cycle of Topo IIα, the inhibitor prevents the re-ligation of the double-strand DNA breaks that the enzyme creates to allow for the passage of another DNA strand. This disruption of DNA topology maintenance ultimately leads to cell cycle arrest and inhibition of cell proliferation.

While specific downstream signaling pathways for this particular inhibitor have not been extensively detailed in published literature, the inhibition of Topoisomerase II catalytic activity is known to activate the DNA Damage Response (DDR) pathway. The accumulation of unresolved DNA topological stress and replication fork collapse can be recognized by cellular surveillance mechanisms, leading to the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, which in turn leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe, this pathway can ultimately trigger apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the assessment of the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the compound by measuring cell viability.

Materials:

-

Human cancer cell lines (e.g., A375, G-361, MCF7, HeLa, A549, DU-145)

-

Complete cell culture medium (specific to each cell line)

-

96-well plates

-

This compound (ARN-21934)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 2,500 cells/well for HeLa; 5,000 cells/well for A549, DU-145, and A375; 10,000 cells/well for MCF7 and G-361) and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final concentration of DMSO should be kept constant across all wells (e.g., 0.5%).[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).[4]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (0.5 mg/ml) to each well and incubate for an additional 2 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound (ARN-21934) demonstrates significant in vitro cytotoxic activity against a range of human cancer cell lines. Its mechanism as a catalytic inhibitor of Topoisomerase IIα, rather than a poison, presents a promising avenue for the development of safer anticancer therapeutics. Further research is warranted to fully elucidate the specific downstream signaling pathways affected by this compound and to evaluate its in vivo efficacy and safety profile. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this novel Topoisomerase II inhibitor.

References

- 1. Proteomic analysis of factors released from p21-overexpressing tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene expression analysis in N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mice model of Parkinson's disease using cDNA microarray: effect of R-apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteogenomic characterization of difficult-to-treat breast cancer with tumor cells enriched through laser microdissection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

Fused Imidazotriazines as Potent Topoisomerase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fused imidazotriazines as a promising class of Topoisomerase II (Topo II) inhibitors for cancer therapy. It covers their mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation, with a focus on presenting clear, actionable data and methodologies for researchers in the field of drug discovery and oncology.

Introduction: The Role of Topoisomerase II in Cancer and the Promise of Fused Imidazotriazines

Topoisomerase II is a vital nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks, it allows for the passage of another DNA strand, thus resolving knots and tangles.[1] This function is particularly crucial for rapidly proliferating cancer cells, making Topo II an established and important target for anticancer drugs.[1][3]

Fused imidazotriazines have emerged as a novel class of compounds that exhibit significant inhibitory activity against Topo II.[4][5] These heterocyclic scaffolds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, demonstrating their potential as effective therapeutic agents.[4][6] This guide will delve into the specifics of their biological activity and the experimental frameworks used to characterize them.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Fused imidazotriazines primarily exert their anticancer effects by inhibiting the catalytic activity of Topoisomerase II. This inhibition leads to the stabilization of the Topo II-DNA cleavage complex, resulting in DNA damage that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[3][4]

Cell Cycle Arrest

Studies have shown that treatment with fused imidazotriazines can lead to the accumulation of cells in the S and G2/M phases of the cell cycle.[4][6] This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting tumor growth.[4]

Induction of Apoptosis

A key mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[4] The DNA damage caused by Topo II inhibition activates intrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic proteins such as p53 and BAX, and the downregulation of the anti-apoptotic protein BCL2.[4]

Quantitative Data and Structure-Activity Relationship (SAR)

The anticancer efficacy of fused imidazotriazines is highly dependent on their chemical structure. The following tables summarize the in vitro cytotoxicity and Topoisomerase II inhibitory activity of a series of imidazo[1,2-a][1][4][5]triazin-2-amine derivatives.

Table 1: In Vitro Cytotoxicity (IC50, µg/mL) of Fused Imidazotriazines [4][7]

| Compound | HNO97 (Head & Neck) | MDA-MB-231 (Breast) | HEPG2 (Liver) | OEC (Normal) |

| 2f | 4 ± 1 | - | - | > 50 |

| 2g | 3 ± 1.5 | - | - | > 50 |

| Doxorubicin | 9 ± 1.6 | - | - | - |

Data for MDA-MB-231 and HEPG2 for compounds 2f and 2g were not explicitly provided in the primary source.

Table 2: Topoisomerase II Inhibition of Fused Imidazotriazines [4][7]

| Compound | % Topo II Inhibition (at 100 µg/mL) |

| 2f | 87.86 |

| 2g | 81.37 |

| Doxorubicin | 86.44 |

From the available data, a preliminary structure-activity relationship can be inferred. The specific substitutions on the fused imidazotriazine core significantly impact the biological activity. For instance, compounds 2f and 2g demonstrated potent and selective activity against the HNO97 head and neck cancer cell line, with IC50 values superior to the standard drug doxorubicin.[4][7] Their high percentage of Topo II inhibition correlates with their cytotoxic effects.[4][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of fused imidazotriazines as Topoisomerase II inhibitors.

Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Etoposide)

-

Stop Solution (e.g., 1% SDS, 25 mM EDTA, 0.5 mg/mL Proteinase K)

-

6x DNA Loading Dye

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, supercoiled plasmid DNA (final concentration ~12.5 µg/mL), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Initiate the reaction by adding human Topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution and incubate at 37°C for another 30 minutes to digest the protein.

-

Add 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition of Topo II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the vehicle control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell lines (e.g., HNO97, MDA-MB-231, HEPG2) and a normal cell line (e.g., OEC)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Western Blot

This technique is used to detect the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the test compounds as for the cell cycle analysis.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

The band intensities can be quantified and normalized to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

Fused imidazotriazines represent a promising scaffold for the development of novel Topoisomerase II inhibitors with potent anticancer activity. The data presented in this guide highlight their ability to induce cell cycle arrest and apoptosis in cancer cells, often with greater selectivity than existing chemotherapeutic agents. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of these compounds.

Future research should focus on expanding the library of fused imidazotriazine derivatives to further elucidate the structure-activity relationships and to identify compounds with improved potency and broader anticancer activity. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising agents, with the ultimate goal of translating these findings into novel cancer therapies.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

In-Depth Technical Guide: Topoisomerase II Inhibitor 15 (Compound 2g)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Topoisomerase II inhibitor 15 (compound 2g), a novel fused imidazotriazine derivative. This compound has demonstrated potent and selective anticancer activity against head and neck tumors, primarily through the inhibition of topoisomerase II and the induction of apoptosis. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and elucidates its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound (compound 2g) is chemically identified as 4-(Pyridin-2-yl)-1,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-amine.

Chemical Structure:

Compound Identification:

| Parameter | Value |

| Compound Name | This compound (compound 2g) |

| Systematic Name | 4-(Pyridin-2-yl)-1,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-amine |

| CAS Number | 451516-79-3 |

| Molecular Formula | C₁₄H₁₂N₆ |

Biological Activity and Quantitative Data

Compound 2g exhibits significant inhibitory activity against human topoisomerase II and potent cytotoxic effects against various cancer cell lines, with a notable selectivity for head and neck squamous cell carcinoma (HNSCC).

In Vitro Cytotoxicity

The cytotoxic potential of compound 2g was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. The data highlights the compound's potent activity against the HNO97 cell line.[3]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HNO97 | Head and Neck Squamous Cell Carcinoma | 3 ± 1.5 |

| MDA-MB-231 | Breast Cancer | Not explicitly quantified in abstract |

| HEPG2 | Liver Cancer | Not explicitly quantified in abstract |

| OEC | Normal Oral Epithelial Cells | Higher than cancer cells (selective) |

Data extracted from Al-Karmalawy et al., 2023.[3]

Topoisomerase II Inhibition

Compound 2g demonstrated significant inhibition of topoisomerase II, comparable to the well-established inhibitor, doxorubicin.

| Compound | Topoisomerase II Inhibition (%) |

| Compound 2g | 81.37 |

| Doxorubicin | 86.44 |

Data extracted from Al-Karmalawy et al., 2023.[3]

Mechanism of Action

The anticancer activity of compound 2g is attributed to its ability to inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and subsequent induction of apoptosis.

Cell Cycle Arrest

Treatment of HNO97 cells with compound 2g resulted in a significant arrest of the cell cycle at the S and G2-M phases, preventing cell proliferation.[3]

Induction of Apoptosis

Compound 2g is a potent inducer of apoptosis.[3] Analysis of apoptosis-related protein expression in HNO97 cells revealed an upregulation of the pro-apoptotic proteins p53 and BAX, and a downregulation of the anti-apoptotic protein BCL2.

The following diagram illustrates the proposed apoptotic signaling pathway initiated by compound 2g.

Caption: Apoptotic pathway induced by compound 2g.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of compound 2g, based on the study by Al-Karmalawy et al. (2023).

Synthesis of 4-(Pyridin-2-yl)-1,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-amine (Compound 2g)

General Procedure:

The synthesis of the imidazo[1,2-a][2][3][4]triazin-2-amines (2a-2p), including compound 2g, is achieved through a multi-step process. While the specific, detailed reaction conditions, including stoichiometries, solvents, temperatures, and reaction times, are proprietary to the publishing journal, the general synthetic route involves the construction of the fused imidazotriazine core followed by the introduction of the pyridinyl substituent. The final products are typically purified by column chromatography.

Caption: General synthesis workflow for compound 2g.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of compound 2g is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HNO97, MDA-MB-231, HEPG2) and normal cells (OEC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of compound 2g and a vehicle control (e.g., DMSO). Doxorubicin is used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Topoisomerase II Inhibition Assay

The inhibitory effect of compound 2g on topoisomerase II is assessed using a DNA relaxation assay.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the assay buffer.

-

Compound Addition: Compound 2g or a control (doxorubicin) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.

Cell Cycle Analysis

The effect of compound 2g on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment: HNO97 cells are treated with compound 2g at its IC₅₀ concentration for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by compound 2g is quantified using an Annexin V-FITC and PI double staining assay followed by flow cytometry.

-

Cell Treatment: HNO97 cells are treated with compound 2g at its IC₅₀ concentration for a defined period.

-

Cell Harvesting and Staining: The cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of early and late apoptotic cells is calculated.

Western Blot Analysis for Apoptosis-Related Proteins

The expression levels of key apoptotic proteins are determined by Western blotting.

-

Protein Extraction: HNO97 cells are treated with compound 2g, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, BAX, BCL2, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

Conclusion

This compound (compound 2g) is a promising new anticancer agent with potent and selective activity against head and neck squamous cell carcinoma. Its mechanism of action involves the inhibition of topoisomerase II, leading to cell cycle arrest and the induction of apoptosis through the modulation of key regulatory proteins such as p53, BAX, and BCL2. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and structurally related compounds as potential cancer therapeutics.

References

An In-depth Technical Guide to the Cellular Targets of Topoisomerase II Inhibitor 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their importance in cell proliferation has made them a key target for anticancer drug development. This technical guide focuses on Topoisomerase II Inhibitor 15, identified as compound 2g in the scientific literature, a novel fused imidazotriazine derivative. This compound has demonstrated potent activity as a Topoisomerase II inhibitor and an inducer of apoptosis, with notable selectivity for head and neck tumors.[1] This document provides a comprehensive overview of the cellular targets of Inhibitor 15, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory and cytotoxic effects of this compound (compound 2g) have been quantified against various cancer cell lines. The data highlights its potent and selective activity against the human head and neck cancer cell line, HNO97.

| Parameter | Cell Line | Value | Reference Compound | Reference Value |

| IC50 | HNO97 | 3 µg/mL | Doxorubicin | 9 µg/mL |

Table 1: Cytotoxicity of this compound (compound 2g).[1]

| Parameter | Cell Line | Compound 2g Inhibition (%) | Reference Compound | Reference Inhibition (%) |

| Topo II Inhibition | HNO97 | 81.37% | Doxorubicin | 86.44% |

Table 2: Topoisomerase II inhibitory activity of compound 2g.

Cellular Mechanisms of Action

This compound exerts its anticancer effects through a dual mechanism: direct inhibition of Topoisomerase II and the subsequent induction of apoptosis. This leads to cell cycle arrest, preventing the proliferation of cancer cells.

Cell Cycle Arrest

Treatment of HNO97 cells with Inhibitor 15 leads to a significant arrest of the cell cycle at both the S and G2-M phases.[1] This indicates that the compound interferes with DNA synthesis and the transition into mitosis, common outcomes of Topoisomerase II inhibition.

Induction of Apoptosis

A key mechanism of action for Inhibitor 15 is the induction of programmed cell death, or apoptosis. The compound was observed to increase the percentage of cells in both the early and late phases of apoptosis.[1] This apoptotic induction is mediated through the modulation of key regulatory proteins.

Signaling Pathways

The apoptotic effects of this compound are linked to the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins and the tumor suppressor p53.

Caption: Apoptotic pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Topoisomerase II Inhibition Assay

This assay quantitatively determines the inhibitory effect of compound 2g on human DNA Topoisomerase II.

Workflow:

Caption: Workflow for the Topoisomerase II inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), kinetoplast DNA (kDNA) as the substrate, and purified human Topoisomerase IIα enzyme.

-

Compound Addition: Add varying concentrations of this compound (compound 2g) or the reference compound (e.g., Doxorubicin) to the reaction tubes. A control tube with no inhibitor is also prepared.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. The catenated kDNA will remain in the well, while the decatenated DNA will migrate into the gel.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The amount of decatenated kDNA is quantified to determine the percentage of Topoisomerase II inhibition.

Cell Cycle Analysis

This protocol details the method used to assess the effect of Inhibitor 15 on the cell cycle distribution of HNO97 cells using flow cytometry.

Workflow:

Caption: Workflow for cell cycle analysis.

Methodology:

-

Cell Culture and Treatment: Seed HNO97 cells in culture plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

Data Analysis: The data is analyzed to generate DNA content histograms, which show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the percentage of apoptotic cells following treatment with Inhibitor 15 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

Caption: Workflow for apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Culture HNO97 cells and treat them with this compound for the desired time period.

-

Cell Harvesting: Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: The results are plotted in a quadrant dot plot to differentiate between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound (compound 2g) is a promising anticancer agent that effectively targets Topoisomerase II, leading to cell cycle arrest and the induction of apoptosis in head and neck cancer cells. Its mechanism of action involves the modulation of the p53-mediated intrinsic apoptotic pathway. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this and similar compounds as potential cancer therapeutics.

References

The Effect of Topoisomerase II Inhibitor Etoposide on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is an essential nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then re-ligating the break. This activity is vital for relieving torsional stress and decatenating intertwined daughter chromosomes, ensuring genomic stability during cell division.

Etoposide (also known as VP-16) is a potent semi-synthetic derivative of podophyllotoxin and a widely used chemotherapeutic agent.[1] It functions as a non-intercalating Topo II inhibitor, or "poison," that interferes with the enzyme's re-ligation step. By stabilizing the transient covalent complex formed between Topo II and the cleaved DNA, etoposide leads to an accumulation of protein-linked DSBs.[1][2][3][4] This accumulation of irreversible DNA damage triggers a sophisticated cellular surveillance network known as the DNA Damage Response (DDR), which profoundly impacts cell cycle progression and can ultimately determine the cell's fate. This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies used to study the effects of etoposide on the cell cycle.

Core Mechanism of Action and Induction of Cell Cycle Arrest

The primary cytotoxic mechanism of etoposide is its ability to trap Topo II in a "cleavable complex" with DNA.[1][2] This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs, which are among the most lethal forms of DNA damage.[1][5]

The cellular response to these DSBs is the activation of the DDR, a signaling cascade that senses the damage and coordinates a response.[1] This response has two main outcomes:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair machinery to correct the lesions before they are passed on to daughter cells.[1][2]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death) to eliminate the genetically compromised cell.[2][5]

Etoposide is a cell cycle-dependent and phase-specific agent, with its major effects observed in the late S and G2 phases of the cell cycle.[3] Treatment with etoposide predominantly causes a robust arrest of cells at the G2/M checkpoint, preventing their entry into mitosis.[2][6][7] At higher concentrations or in certain cell types, a delay in S-phase progression can also be observed.[3][6][8]

Quantitative Data Presentation

The following table summarizes the dose-dependent effect of etoposide on the cell cycle distribution of L929 cells following a 24-hour treatment period. Data is derived from flow cytometric analysis.

| Etoposide Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Data Source |

| 0 (Control) | ~65 | ~20 | ~15 | [1][6] |

| 0.1 | ~65 | ~20 | ~15 | [1][6] |

| 0.5 | ~45 | ~20 | ~35 | [1][6] |

| 1.0 | ~15 | ~10 | ~75 | [1][6] |

| 5.0 | ~5 | ~5 | ~90 | [1][6] |

| 10.0 | ~5 | ~5 | ~90 | [1][6] |

Table 1: Dose-dependent effect of Etoposide on cell cycle progression.

As shown, increasing concentrations of etoposide lead to a significant decrease in the G1 and S phase populations and a corresponding, dramatic accumulation of cells in the G2/M phase, demonstrating a potent G2/M arrest.[1][6]

Signaling Pathways and Visualizations

The G2/M arrest induced by etoposide is orchestrated by a complex signaling network initiated by the DDR. The central players in this network are the PI3K-related kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Damage Sensing and Transduction: Etoposide-induced DSBs are recognized by sensor proteins, which recruit and activate the ATM kinase.[1] This activation initiates a phosphorylation cascade.

-

Checkpoint Kinase Activation: Activated ATM phosphorylates and activates the checkpoint kinase Chk2. In parallel, DNA replication stress can lead to ATR activation, which in turn phosphorylates and activates Chk1.[1][9]

-

p53-Dependent Pathway: ATM also phosphorylates the tumor suppressor protein p53 on key serine residues (e.g., Ser15), which stabilizes p53 by preventing its degradation.[1][7] Activated p53 acts as a transcription factor, inducing the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[7][8]

-

Effector Mechanism - Inactivation of CDK1/Cyclin B1: The progression from G2 to mitosis is driven by the master regulatory complex, CDK1/Cyclin B1. The activity of this complex is inhibited by two key pathways downstream of the DDR:

-

p21-mediated inhibition: The p53-induced p21 protein directly binds to and inhibits the CDK1/Cyclin B1 complex.[7]

-

Cdc25 Inactivation: The checkpoint kinases Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[1][10] Cdc25 is responsible for removing inhibitory phosphates from CDK1. Its inactivation ensures that CDK1 remains in an inactive, phosphorylated state.

-

-

G2/M Arrest: The convergence of these pathways on the CDK1/Cyclin B1 complex results in its inactivation, preventing the phosphorylation of mitotic substrates and thereby blocking entry into mitosis, causing cells to arrest in G2.

Experimental Protocols

Cell Culture and Etoposide Treatment

-

Cell Line Maintenance: Culture a suitable cell line (e.g., HCT116, MCF-7, HeLa) in the recommended complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 50-60% confluency at the time of treatment.

-

Drug Preparation: Prepare a stock solution of Etoposide (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Treatment: Remove the existing medium from the cells, wash once with PBS, and add the medium containing the desired concentration of Etoposide. Include a vehicle control (medium with the equivalent concentration of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with a complete medium.

-

For suspension cells, collect them directly.

-

Transfer the cell suspension to a 15 mL conical tube.

-

-

Washing: Centrifuge the cells at 300-500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.

-

Fixation:

-

Gently vortex the cell pellet.

-

While vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

-

Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5-10 minutes. Discard the ethanol.

-

Wash the cell pellet twice with cold PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that staining is specific to DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer equipped with a laser for exciting PI (e.g., 488 nm).

-

Collect fluorescence data using a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

-

The software will model the G0/G1 peak (2n DNA content), the G2/M peak (4n DNA content), and calculate the percentage of cells in the S phase (intermediate DNA content).

-

Conclusion

Etoposide exerts its potent anti-cancer effects by targeting topoisomerase II, leading to the formation of DNA double-strand breaks that trigger the DNA Damage Response. This response culminates in a profound and dose-dependent cell cycle arrest, primarily at the G2/M transition. The arrest is mediated by complex signaling pathways involving key regulators like ATM, p53, Chk1/2, and p21, which ultimately converge to inhibit the activity of the master mitotic regulator, CDK1/Cyclin B1. Understanding these intricate mechanisms is crucial for optimizing the clinical use of etoposide and for the development of novel therapeutic strategies that exploit the cell cycle machinery and DNA repair pathways in cancer cells. The experimental protocols outlined provide a robust framework for investigating these effects in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric fluorescence pulse width analysis of etoposide-induced nuclear enlargement in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Topoisomerase II Inhibitor 15 for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology and essential for cancer cell proliferation, making them a key target for anticancer therapies. This technical guide provides a comprehensive overview of Topoisomerase II inhibitor 15 (also known as compound 2g), a novel fused imidazotriazine derivative, for its application in basic cancer research. This document details its mechanism of action as a Topo II inhibitor, its efficacy in inducing apoptosis and cell cycle arrest, and provides detailed experimental protocols for its characterization. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize and further investigate this promising anticancer agent.

Introduction to Topoisomerase II Inhibition in Cancer

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1] Type II topoisomerases (Topo II) create transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.[1] Due to their heightened activity in rapidly proliferating cancer cells, Topo II enzymes have emerged as a prime target for chemotherapeutic agents.

Topo II inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between Topo II and DNA (known as the cleavage complex). This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

-

Topoisomerase II Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, or by blocking the interaction of the enzyme with DNA.

Overview of this compound (Compound 2g)

This compound (compound 2g) is a novel fused imidazotriazine derivative identified as a potent inhibitor of Topoisomerase II. It has demonstrated significant anticancer activity, particularly against head and neck tumors, by inducing apoptosis and causing cell cycle arrest.

Mechanism of Action

This compound functions as a catalytic inhibitor of Topo II. It exerts its anticancer effects by suppressing the catalytic activity of the enzyme, leading to a disruption of DNA replication and chromosome segregation, ultimately inducing programmed cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound (compound 2g) from in vitro studies.

Table 1: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (μg/mL) |

| HNO97 | Head and Neck Cancer | 3 ± 1.5 |

| MDA-MB-231 | Breast Cancer | Not specified |

| HEPG2 | Liver Cancer | Not specified |

Doxorubicin, a standard chemotherapeutic agent, exhibited an IC50 of 9 ± 1.6 μg/mL against HNO97 cells in the same study.

Table 2: Topoisomerase II Inhibition

| Compound | Concentration | % Inhibition of Topo II |

| This compound (2g) | Not specified | 81.37% |

| Doxorubicin (Reference) | Not specified | 86.44% |

Table 3: Cell Cycle Analysis in HNO97 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not available | Data not available | Data not available |

| Compound 2g | Data not available | Increased | Increased |

Table 4: Apoptosis Analysis in HNO97 Cells

| Treatment | % of Early Apoptotic Cells | % of Late Apoptotic Cells |

| Control | Data not available | Data not available |

| Compound 2g | Increased | Increased |

Table 5: Effect on Apoptosis-Related Proteins and Antioxidant Markers in HNO97 Cells

| Marker | Effect of Compound 2g |

| p53 | Investigated |

| BAX | Investigated |

| IL-6 | Investigated |

| BCL2 | Investigated |

| GSH | Investigated |

| MDA | Investigated |

| NO | Investigated |

(Detailed quantitative data for Tables 3, 4, and 5 require access to the full-text article by Al-Karmalawy et al., 2023)

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard techniques and should be adapted based on the specific experimental setup.

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of Topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

Ethidium bromide or other DNA stain

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

1 µL of this compound at various concentrations (or solvent control)

-

x µL distilled water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye and 1 µL of Proteinase K (10 mg/mL).

-

Incubate at 37°C for 15 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate as distinct bands, while catenated DNA will remain in the well or migrate as a high molecular weight smear.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HNO97, MDA-MB-231, HEPG2)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a solvent control.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells (both adherent and floating) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest treated and control cells and wash with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Signaling Pathways and Visualizations

Topoisomerase II inhibitors trigger complex cellular signaling cascades, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response Pathway

The double-strand breaks induced by Topo II poisons, or the replicative stress caused by catalytic inhibitors, activate the DDR pathway.

Caption: DNA Damage Response pathway activated by this compound.

Apoptosis Induction Pathway

The sustained DNA damage and cell cycle arrest ultimately lead to the induction of apoptosis through intrinsic and/or extrinsic pathways.

Caption: Intrinsic apoptosis pathway induced by Topoisomerase II inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel Topoisomerase II inhibitor.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound (compound 2g) represents a promising candidate for further investigation in basic cancer research and preclinical development. Its potent Topo II inhibitory activity, coupled with its ability to induce cell cycle arrest and apoptosis in cancer cells, warrants a deeper exploration of its therapeutic potential. This guide provides the foundational knowledge and experimental framework for researchers to build upon in their studies of this and other novel Topoisomerase II inhibitors. Further elucidation of its specific interactions with the components of the DNA damage and apoptosis signaling pathways will be crucial in advancing its development as a potential anticancer agent.

References

The Therapeutic Potential of Topoisomerase II Inhibitor 15 (Compound 2g): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Topoisomerase II inhibitor 15, also known as compound 2g. This novel synthetic compound has demonstrated significant promise as a selective anticancer agent, particularly for head and neck squamous cell carcinoma (HNSCC). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its putative signaling pathways.

Core Concepts and Mechanism of Action

This compound is a potent inducer of apoptosis, exhibiting greater selectivity against head and neck tumor cells.[1][2] Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By inhibiting this enzyme, compound 2g leads to the accumulation of DNA double-strand breaks, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[3][4]

The apoptotic induction by this compound appears to be mediated through the intrinsic (mitochondrial) pathway. This is evidenced by its influence on key apoptosis-regulating proteins, including the upregulation of the tumor suppressor p53 and the pro-apoptotic protein BAX, alongside the downregulation of the anti-apoptotic protein BCL2.[3][4] This shift in the BAX/BCL2 ratio is a critical determinant for the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to the execution of apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (compound 2g), providing a clear comparison of its activity.

| Cell Line | IC50 (µg/mL) | Reference |

| HNO97 (Head and Neck Cancer) | 3 ± 1.5 | [3][4] |

| MDA-MB-231 (Breast Cancer) | Not specified as most sensitive | [3][4] |

| HEPG2 (Liver Cancer) | Not specified as most sensitive | [3][4] |

| OEC (Normal Oral Epithelial Cells) | Less sensitive than HNO97 | [3][4] |

Table 1: In Vitro Cytotoxicity of this compound (compound 2g)

| Parameter | Effect in HNO97 cells | Reference |

| Cell Cycle | Arrest at S and G2-M phases | [3][4] |

| Apoptosis | Increased early and late apoptosis | [3][4] |

| Topoisomerase II Inhibition | 81.37% (close to Doxorubicin at 86.44%) | [3][4] |

| p53 Expression | Upregulated | [3][4] |

| BAX Expression | Upregulated | [3][4] |

| BCL2 Expression | Downregulated | [3][4] |

| IL-6 Expression | Inhibited | [3][4] |

| Glutathione (GSH) | Decreased | [3][4] |

| Malondialdehyde (MDA) | Decreased | [3][4] |

| Nitric Oxide (NO) | Decreased | [3][4] |

Table 2: Biological Effects of this compound (compound 2g) in HNO97 Cells

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These represent standard protocols and may require optimization for specific experimental conditions. For the exact parameters used in the initial studies of compound 2g, consultation of the primary research article by Al-Karmalawy et al. is recommended.

Topoisomerase II Relaxation Assay

This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

-

ATP solution

-

Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Test compound (this compound)

Procedure:

-

Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a predetermined unit of Topoisomerase II enzyme to each tube.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the positive control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line (e.g., HNO97)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., HNO97)

-

Test compound (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.

Western Blot for Apoptosis-Related Proteins (p53, BAX, BCL2)

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-BAX, anti-BCL2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system. The band intensities can be quantified using densitometry software.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the action of this compound.

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for apoptosis analysis.

References

Methodological & Application

Application Notes and Protocols for Topoisomerase II Inhibitor 15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. Their inhibition is a well-established strategy in cancer therapy.[1][2] Topoisomerase II inhibitor 15 (also known as compound 2g) is an experimental compound identified as a potent inducer of apoptosis with notable selectivity against head and neck tumor cells.[3] This document provides a detailed experimental protocol for the initial in vitro characterization of this compound in a cell culture setting, outlining methodologies for assessing its cytotoxic and mechanistic effects.

Introduction

DNA topoisomerase II enzymes (Topo IIα and Topo IIβ) are essential for cell proliferation, playing a key role in managing DNA tangles and supercoils.[1][2] This makes them a prime target for anticancer drugs.[4] These inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors.[2][5] Topo II poisons, such as the widely studied etoposide, act by stabilizing the transient covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and subsequent activation of cell death pathways.[6][7][8] Catalytic inhibitors, in contrast, prevent the enzyme from functioning without trapping the DNA-enzyme complex.[2][9]

This compound has been shown to induce apoptosis and cause cell cycle arrest at the S and G2/M phases in head and neck cancer cell lines, with a reported IC50 value of 3 µg/mL in HNO97 cells.[3] The following protocols provide a framework for researchers to investigate these effects in their cell lines of interest.

Signaling Pathway Overview

Topoisomerase II inhibitors that act as poisons trigger a cascade of events beginning with the stabilization of the Topoisomerase II-DNA cleavage complex. This leads to persistent DNA double-strand breaks, which are recognized by cellular DNA damage response (DDR) pathways. The sensor proteins ATM and ATR are activated, leading to the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA damage.[10] This initiates signaling cascades that activate cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell division and allow for DNA repair.[10][11][12] If the damage is irreparable, the cell is directed towards apoptosis, often involving the activation of caspase cascades.[6][13][14]

Experimental Protocols

The following protocols are generalized for adherent human cancer cell lines. Optimization may be required for specific cell lines or suspension cultures.

Cell Culture and Maintenance

-

Cell Lines: Select appropriate human cancer cell lines (e.g., HNO97 for head and neck cancer, or other common lines like HeLa, A549, or MCF-7).

-

Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-